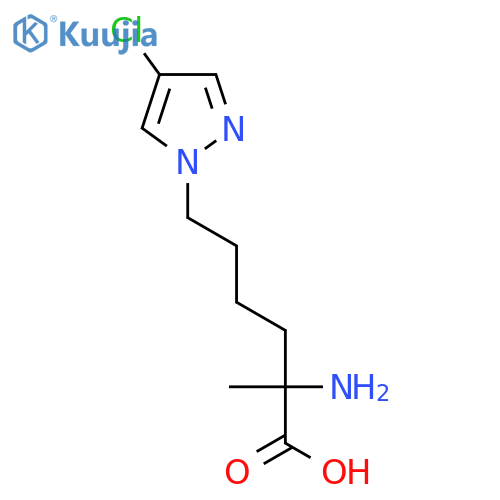Cas no 1248627-38-4 (2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid)

1248627-38-4 structure
商品名:2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid
- AKOS011196711
- 1248627-38-4
- EN300-1140515
-
- インチ: 1S/C10H16ClN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16)
- InChIKey: XURAFBJAKRVBDJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1)CCCCC(C(=O)O)(C)N
計算された属性
- せいみつぶんしりょう: 245.0931045g/mol
- どういたいしつりょう: 245.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 81.1Ų
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140515-0.05g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1140515-1g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1140515-0.25g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1140515-2.5g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1140515-1.0g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140515-0.1g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1140515-0.5g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1140515-10g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1140515-5g |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid |
1248627-38-4 | 95% | 5g |
$2858.0 | 2023-10-26 |
2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1248627-38-4 (2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 506-17-2(cis-Vaccenic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
